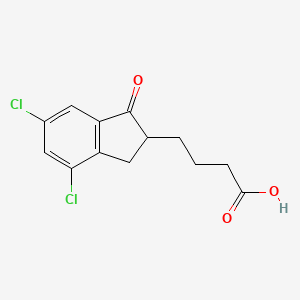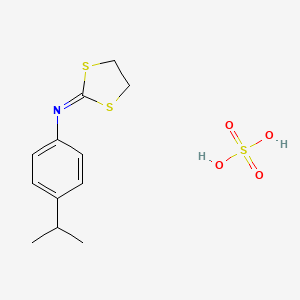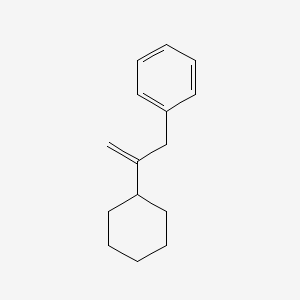
(2-Cyclohexylprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylprop-2-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylprop-2-en-1-yl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylprop-2-en-1-yl)benzene can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale operations. The choice of solvents, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) to yield cyclohexylpropylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: H₂/Pd
Substitution: HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation), Br₂/FeBr₃ (bromination)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Cyclohexylpropylbenzene
Substitution: Nitro, sulfo, and bromo derivatives of this compound
Scientific Research Applications
(2-Cyclohexylprop-2-en-1-yl)benzene has various applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Cyclohexylprop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized electrons facilitate the formation of intermediates, such as benzenonium ions, which then undergo further transformations to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the prop-2-en-1-yl group.
Propylbenzene: Contains a propyl group instead of a cyclohexylprop-2-en-1-yl group.
Cyclohexylmethylbenzene: Features a cyclohexylmethyl group instead of a cyclohexylprop-2-en-1-yl group.
Uniqueness
(2-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl and a prop-2-en-1-yl group attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
86409-75-8 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-cyclohexylprop-2-enylbenzene |
InChI |
InChI=1S/C15H20/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,1,3,6-7,10-12H2 |
InChI Key |
VJGHJGJBXBZPRF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


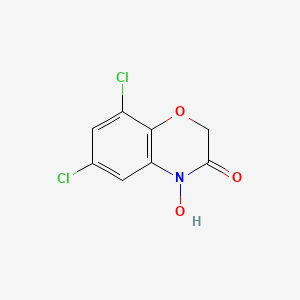
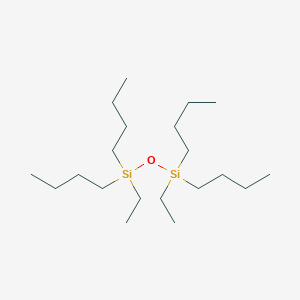
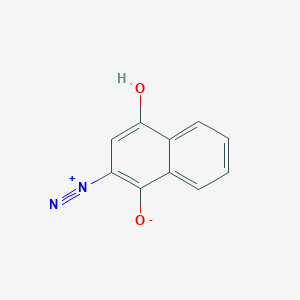

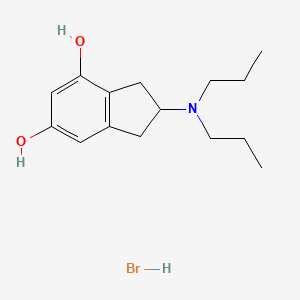
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
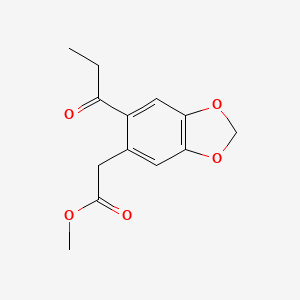
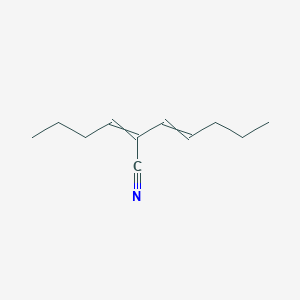
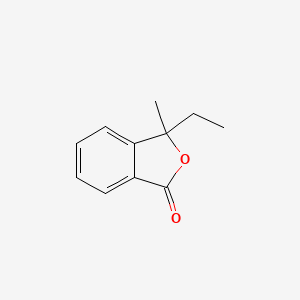
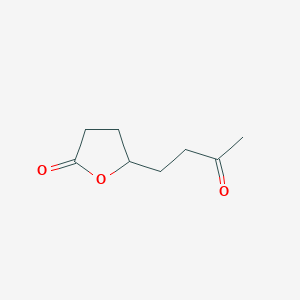
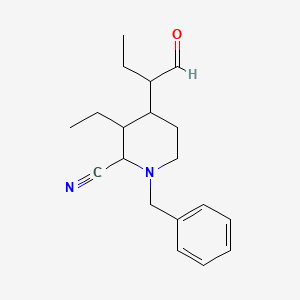
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
